{2-[(Difluoromethyl)sulfanyl]phenyl}methanol
Description
{2-[(Difluoromethyl)sulfanyl]phenyl}methanol is a fluorinated aromatic alcohol characterized by a difluoromethylsulfanyl (–SCF2H) substituent at the ortho position of the benzene ring and a hydroxymethyl (–CH2OH) group. This structural motif combines the electron-withdrawing effects of fluorine atoms with the hydrogen-bonding capability of the hydroxyl group, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQZOQEFRPHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)SC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280861 | |
| Record name | 2-[(Difluoromethyl)thio]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261944-18-7 | |
| Record name | 2-[(Difluoromethyl)thio]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261944-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Difluoromethyl)thio]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Difluoromethyl)sulfanyl]phenyl}methanol typically involves the reaction of 2-bromothiophenol with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as column chromatography .
Industrial Production Methods
On an industrial scale, the production of {2-[(Difluoromethyl)sulfanyl]phenyl}methanol follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
{2-[(Difluoromethyl)sulfanyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles such as bromine, chlorinating agents, and solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced phenyl derivatives.
Substitution: Halogenated phenyl derivatives, various substituted phenyl compounds.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
The incorporation of the difluoromethyl group into pharmaceutical compounds is known to enhance their pharmacological properties. For instance, compounds containing this group have been studied for their roles as enzyme inhibitors and in the development of new therapeutic agents . The unique electronic properties of the CF group allow for improved interactions with biological targets.
Case Studies
- Antiviral Agents : Research has shown that difluoromethylated compounds exhibit antiviral activity, making them candidates for further development against viral infections.
- Cancer Therapeutics : A study highlighted the potential of difluoromethyl phenyl sulfides in targeting cancer cell pathways, demonstrating their effectiveness in inhibiting tumor growth .
Agrochemical Applications
Pesticides and Herbicides
The compound has been explored as a building block for developing novel pesticides. The difluoromethyl group enhances the lipophilicity of agrochemical agents, improving their efficacy and stability in agricultural applications .
Examples of Use
- Plant Protection Agents : Formulations containing {2-[(difluoromethyl)sulfanyl]phenyl}methanol have been developed to protect crops from pests while minimizing environmental impact .
- Fungicides : The compound's ability to disrupt fungal cell membranes has led to its investigation as a potential fungicide.
Material Science Applications
Fluorinated Materials
The unique properties of fluorinated compounds make them valuable in materials science. {2-[(Difluoromethyl)sulfanyl]phenyl}methanol can be used to synthesize advanced materials with enhanced thermal stability and chemical resistance .
Case Studies in Material Development
- Coatings and Polymers : Research indicates that incorporating difluoromethyl groups into polymer matrices can improve their mechanical properties and resistance to solvents.
- Nanocomposites : The compound has been utilized to create nanocomposites that exhibit superior electrical properties due to the presence of fluorinated functionalities .
Summary Table of Applications
| Application Area | Specific Uses | Notable Benefits |
|---|---|---|
| Pharmaceuticals | Antiviral agents, cancer therapeutics | Enhanced bioavailability, metabolic stability |
| Agrochemicals | Pesticides, herbicides | Improved efficacy, reduced environmental impact |
| Material Science | Advanced coatings, polymers | Enhanced thermal stability, chemical resistance |
Mechanism of Action
The mechanism of action of {2-[(Difluoromethyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The sulfanyl group may participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Positional Isomers
{4-[(Difluoromethyl)sulfanyl]phenyl}methanol (CAS 1114822-77-3)
- Molecular Formula : C8H8F2OS
- Molecular Weight : 190.21
- Key Differences: The para-substituted isomer exhibits distinct steric and electronic effects compared to the ortho-substituted target compound. However, the ortho substitution in the target compound may influence intramolecular hydrogen bonding or reactivity due to proximity effects .
Sulfur-Substituted Analogs
a. [2-(Phenylsulfanyl)phenyl]methanol (CAS 1527-14-6)
- Molecular Formula : C13H12OS
- Molecular Weight : 216.3
- Physical State : Liquid (vs. likely solid state of the target compound)
- Boiling Point : 348°C
- Key Differences: Replacement of –SCF2H with a phenylsulfanyl (–SPh) group increases molecular weight and hydrophobicity.
b. [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (CAS 2167495-12-5)
- Molecular Formula : C8H8ClFOS
- Molecular Weight : 206.66
- Key Differences : Additional chloro and fluoro substituents enhance lipophilicity (logP) and may improve metabolic stability. The methylsulfanyl (–SMe) group is less electronegative than –SCF2H, impacting electronic distribution on the aromatic ring .
Silicon-Containing Analogs
(2-{Dimethyl[4-(methylsulfanyl)-phenyl]silyl}phenyl)methanol (CAS 1217863-50-7)
- Molecular Formula : C16H20OSSi
- Molecular Weight : 288.48
- The methylsulfanyl group offers contrasting electronic effects compared to –SCF2H .
Electronic Effects
- The –SCF2H group in the target compound is strongly electron-withdrawing due to fluorine’s electronegativity, which may increase the acidity of the hydroxyl group compared to analogs with –SMe or –SPh substituents. This could enhance hydrogen-bonding interactions or alter reaction pathways in catalytic systems .
Data Tables
Table 1. Structural and Physical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Physical State | Key Properties |
|---|---|---|---|---|---|
| {2-[(Difluoromethyl)sulfanyl]phenyl}methanol (target) | C8H8F2OS | ~190 (inferred) | –SCF2H (ortho), –CH2OH | Likely solid | High electronegativity |
| {4-[(Difluoromethyl)sulfanyl]phenyl}methanol | C8H8F2OS | 190.21 | –SCF2H (para), –CH2OH | Solid | Inert atmosphere storage |
| [2-(Phenylsulfanyl)phenyl]methanol | C13H12OS | 216.3 | –SPh (ortho), –CH2OH | Liquid | BP: 348°C, Density: 1.21 g/mL |
Table 2. Substituent Effects on Reactivity
| Substituent | Electronic Effect | Steric Effect | Example Compound | Impact on Reactivity |
|---|---|---|---|---|
| –SCF2H | Strongly EW | Moderate | Target compound | Enhances acidity of –CH2OH |
| –SPh | Mildly EW | High | [2-(Phenylsulfanyl)phenyl]methanol | Reduces ring electrophilicity |
| –SMe | Mildly ED | Low | [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol | Increases nucleophilic substitution |
Biological Activity
{2-[(Difluoromethyl)sulfanyl]phenyl}methanol is an organosulfur compound characterized by the presence of a difluoromethyl group attached to a sulfur atom, further linked to a phenolic structure. This unique configuration endows the compound with distinctive chemical properties, making it a subject of interest in various fields, including medicinal chemistry, biochemistry, and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.
The chemical structure of {2-[(Difluoromethyl)sulfanyl]phenyl}methanol allows for diverse interactions with biological macromolecules. The difluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with cellular targets. The sulfanyl group can participate in redox reactions, influencing the compound's reactivity and biological activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, which is crucial for its therapeutic applications.
- Interaction with Biological Macromolecules : It exhibits interactions with proteins and nucleic acids, potentially modulating their functions.
Biological Activities
Research indicates that {2-[(Difluoromethyl)sulfanyl]phenyl}methanol exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities were reported to be in the range of 1 to 4 µg/mL .
- Antifungal Activity : The compound has also been explored for antifungal properties, showing effectiveness against common fungal pathogens.
- Potential Anticancer Activity : Preliminary studies suggest that {2-[(Difluoromethyl)sulfanyl]phenyl}methanol may have anticancer properties due to its ability to inhibit specific cancer-related enzymes .
Research Findings and Case Studies
A review of recent literature highlights various studies conducted on this compound:
-
Enzyme Interaction Studies :
- A detailed study assessed the interaction of {2-[(Difluoromethyl)sulfanyl]phenyl}methanol with carbonic anhydrase (CA), revealing its potential as a model for understanding protein-ligand interactions .
- Inhibition assays indicated that the compound could effectively inhibit CA activity, suggesting its utility in drug design targeting this enzyme.
- Antimicrobial Efficacy :
-
Pharmacological Applications :
- Research has explored the use of this compound in developing new pharmaceuticals, particularly as a precursor in synthesizing more complex molecules with enhanced biological activity.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
